molecular formula C17H25ClN4O4 B13549123 6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride

6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride

Cat. No.: B13549123
M. Wt: 384.9 g/mol
InChI Key: VVZZOEUQYVMJBG-UHFFFAOYSA-N
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Description

6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diazinan-1-yl moiety, and a methoxyphenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinan-1-yl moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the hexanamide chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are scalable and reproducible.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The diazinan-1-yl moiety can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation products: Nitro or nitroso derivatives.

    Reduction products: Reduced diazinan-1-yl derivatives.

    Substitution products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with metabolic pathways: Affecting cellular processes.

    Induce conformational changes: Leading to altered biological functions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Known for its use as a biochemical probe.

    N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide: Explored for its pharmacological properties.

Uniqueness

6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H25ClN4O4

Molecular Weight

384.9 g/mol

IUPAC Name

6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide;hydrochloride

InChI

InChI=1S/C17H24N4O4.ClH/c1-25-14-7-6-12(19-15(22)5-3-2-4-9-18)11-13(14)21-10-8-16(23)20-17(21)24;/h6-7,11H,2-5,8-10,18H2,1H3,(H,19,22)(H,20,23,24);1H

InChI Key

VVZZOEUQYVMJBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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